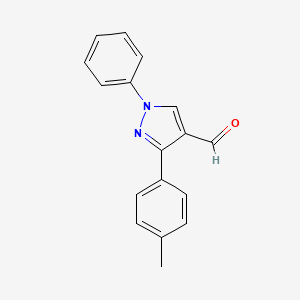
1-Phenyl-3-p-tolyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H14N2O . It is a pyrazole derivative, a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms .
Synthesis Analysis
This compound has been synthesized by the reaction of phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde and acetophenone by the Claisen-Schmidt reaction in ethanol using a microwave-assisted method .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde consists of a pyrazole ring connected to a phenyl ring and a p-tolyl group . The aldehyde group is almost coplanar with the pyrazole ring .Chemical Reactions Analysis
The Claisen-Schmidt reaction used in the synthesis of this compound is a base-catalyzed condensation reaction between an aldehyde and a ketone .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is 262.30 g/mol . It has a complexity of 319 and a topological polar surface area of 34.9 Ų .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1-Phenyl-3-p-tolyl-1H-pyrazol-4-carbaldehyd: ist eine Verbindung, die in der medizinischen Chemie von Interesse ist, da ihr Pyrazolkern ein häufiges Motiv in vielen pharmakologisch aktiven Molekülen ist. Diese Verbindung kann als Vorstufe für die Synthese verschiedener Derivate verwendet werden, die eine Reihe von biologischen Aktivitäten aufweisen. Zum Beispiel wurden Pyrazolderivate hinsichtlich ihrer potenziellen entzündungshemmenden, schmerzlindernden und antimikrobiellen Eigenschaften untersucht .
Arzneimittelforschung
In der Arzneimittelforschung dient der Pyrazolring von This compound als vielseitiges Gerüst. Er kann modifiziert werden, um neuartige Verbindungen mit spezifischen Zielinteraktionen zu erzeugen. Diese Anpassungsfähigkeit macht ihn wertvoll für die Entwicklung neuer Therapeutika, insbesondere bei der Gestaltung von Kinaseinhibitoren, die für die Krebsbehandlung entscheidend sind .
Agrochemie
Der Pyrazolrest ist auch in der Agrochemie von Bedeutung. Derivate von This compound können synthetisiert werden, um Herbizide und Insektizide herzustellen. Die mit dem Pyrazolkern erreichbare strukturelle Vielfalt ermöglicht die Entwicklung von Verbindungen mit selektiver Toxizität gegenüber Schädlingen, wodurch schädliche Auswirkungen auf nützliche Organismen minimiert werden .
Koordinationschemie
In der Koordinationschemie kann This compound als Ligand fungieren, um Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe können auf ihre katalytischen Eigenschaften oder ihre potenzielle Verwendung in der Materialwissenschaft untersucht werden, beispielsweise bei der Entwicklung neuer magnetischer Materialien .
Organometallchemie
Der Pyrazolring in This compound kann verwendet werden, um organometallische Verbindungen zu erzeugen. Diese Verbindungen finden Anwendung in der Katalyse, einschließlich der Erleichterung organischer Umwandlungen, die in industriellen chemischen Prozessen wichtig sind .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als chromophore Mittel bei der Entwicklung neuer analytischer Reagenzien verwendet werden. Diese Reagenzien können in kolorimetrischen Assays zum Nachweis von Metallionen oder anderen Analyten eingesetzt werden .
Materialwissenschaft
Die strukturellen Eigenschaften von This compound machen ihn zu einem Kandidaten für die Synthese von organischen Halbleitern. Diese Materialien sind essenziell für die Entwicklung elektronischer Geräte wie organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs) .
Synthetische Chemie
Schließlich ist This compound in der synthetischen Chemie aufgrund seiner Reaktivität wertvoll. Er kann verschiedene chemische Reaktionen eingehen, um eine Vielzahl von heterocyclischen Verbindungen zu erzeugen. Zu diesen Reaktionen gehören Cycloadditionen, nucleophile Substitutionen und mehr, die bei der Synthese komplexer organischer Moleküle von grundlegender Bedeutung sind .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGVPPTLNTKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351070 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-52-5 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?
A: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.
Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde?
A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.
Q3: How does the structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derived compounds relate to their antimicrobial activity?
A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


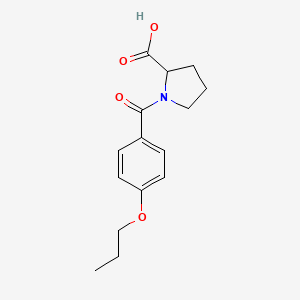
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
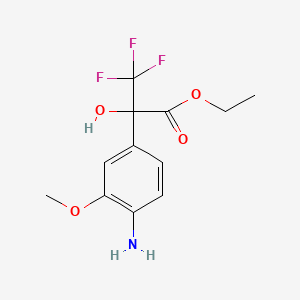
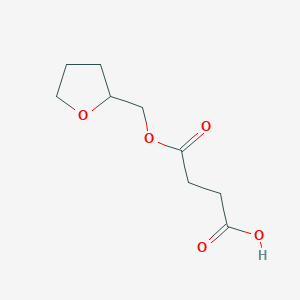
![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
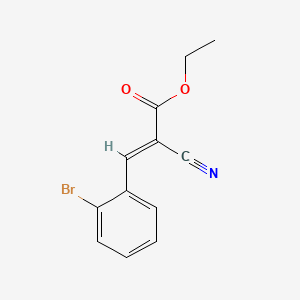
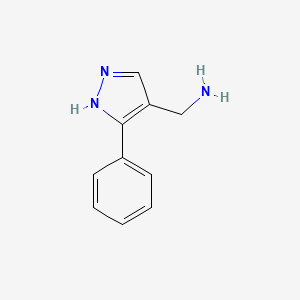
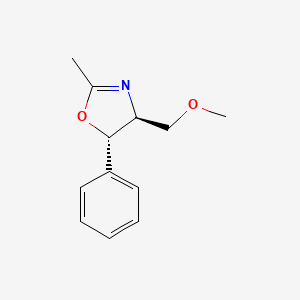
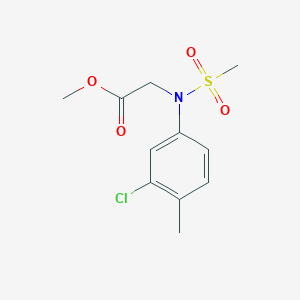
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
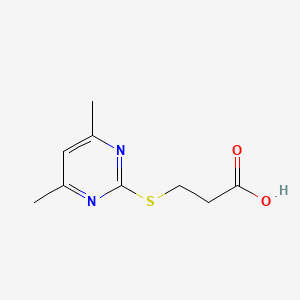
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
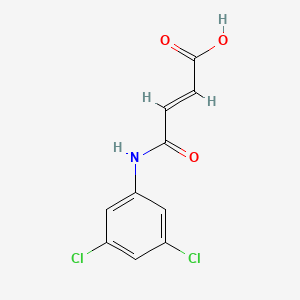
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
